6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine
Overview
Description
6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine is an organic compound belonging to the class of benzazepines. Benzazepines are heterocyclic compounds containing a seven-membered ring with one nitrogen atom. This compound is known for its potential pharmacological activities, particularly as an antagonist of alpha-2 adrenoceptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine involves the cyclization of N-methyl-N-[2-(2’-chlorophenyl)ethyl]-2-chloroethylamine hydrochloride under Friedel-Crafts conditions. The cyclization step is carried out using Lewis acids such as aluminum chloride in a solution of trichlorobenzene .
Industrial Production Methods
The industrial production methods for this compound typically involve similar cyclization reactions under controlled conditions to ensure high yield and purity. The use of trichlorobenzene and aluminum chloride is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce more saturated benzazepine derivatives .
Scientific Research Applications
6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzazepine derivatives.
Biology: Studies have explored its role as an alpha-2 adrenoceptor antagonist, which can influence various physiological processes.
Medicine: Its potential as an antihypertensive agent has been investigated due to its alpha-2 adrenoceptor antagonistic properties.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with alpha-2 adrenoceptors. By antagonizing these receptors, it can modulate the release of neurotransmitters such as norepinephrine, leading to various physiological effects. This antagonistic action is particularly useful in the treatment of hypertension .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine: Known for its dopamine receptor activity.
6-Chloro-N-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine: Another alpha-2 adrenoceptor antagonist with similar pharmacological properties.
Uniqueness
6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine is unique due to its specific substitution pattern and its potent alpha-2 adrenoceptor antagonistic activity. This makes it particularly valuable in the development of antihypertensive agents and other therapeutic applications .
Properties
IUPAC Name |
6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-3-1-2-8-4-6-12-7-5-9(8)10/h1-3,12H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJFKHNSLOSGMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180868 | |
Record name | SK&F 101055 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26232-35-9 | |
Record name | SK&F 101055 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026232359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SK&F 101055 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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